
4,4'-Bis(bromomethyl)biphenyl
Descripción general
Descripción
4,4'-Bis(bromomethyl)biphenyl is a chemical compound that serves as a precursor for various polymers and organic frameworks. It is characterized by the presence of two bromomethyl groups attached to a biphenyl structure, which allows for further functionalization and the formation of complex molecules and materials .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored through different methods. One approach involves the chloromethylation of biphenyl with paraformaldehyde, using polar organic acids as catalysts, achieving high yields and purity . Another method includes aminomethylation and hydrolysis to produce 4,4'-bis(aminomethyl) biphenyl hydrochloride, which can be further transformed into various derivatives . Additionally, Williamson ether synthesis methods have been employed to produce 4,4'-bis(alkoxy/phenoxy methyl biphenyl) derivatives .
Molecular Structure Analysis
The molecular structure of this compound-related compounds has been studied using spectroscopic techniques such as NMR and X-ray diffraction. These studies reveal the conformational preferences of the molecules and the orientation of substituents, which are crucial for understanding their reactivity and the properties of the resulting materials .
Chemical Reactions Analysis
This compound is a versatile compound that can undergo various chemical reactions due to its reactive bromomethyl groups. It can be used to synthesize poly(4,4'-biphenylene ethylene)s through electrochemical methods, leading to materials with different electronic properties depending on the substituents . It also serves as a building block for metal–organic frameworks with diverse structures and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure and the nature of the substituents. These properties are essential for the application of these compounds in areas such as liquid crystal polymer materials and fine organic synthesis . Thermal analysis of inclusion compounds related to this compound has provided insights into their stability and decomposition patterns, which are important for practical applications .
Aplicaciones Científicas De Investigación
Electrochemical Synthesis and Polymer Applications
The compound 4,4'-bis(bromomethyl)biphenyl has been utilized in the electrochemical synthesis of poly(4,4′-biphenylene ethylene)s (PBPE)s. These polymers, substituted with electron-withdrawing or donating groups, have been synthesized through the cathodic reduction of this compound. This process has demonstrated potential in creating materials with specific spectroscopic and thermal properties (Gruber & Li, 2000).
Recyclable Organic Trivalent Iodine Reagents
Another application is in the preparation of recyclable organic trivalent iodine reagents, with biphenyl-based reagents such as 4,4'-bis(diacetoxyiodo)biphenyl showing similar reactivities to other iodine reagents in various oxidative processes. These biphenyl-based reagents can be recovered and reused, highlighting their efficiency and sustainability (Moroda & Togo, 2006).
Anti-HIV Agents
Biphenyl derivatives, synthesized with structures including this compound, have shown potent inhibitory activity against HIV-1 replication. Their effectiveness is influenced by the types of substituents on the phenolic hydroxy groups, which are significant for enhanced anti-HIV activity (Xie et al., 1995).
Polymerization and Material Synthesis
The compound has also been used in the polymerization of 4-bromo-4′-ethynyl biphenyl, using a palladium-based catalyst system. This process yields polymers with reasonable thermal stability, suggesting applications in materials science (Trumbo & Marvel, 1987).
Synthesis of Multi-Iodoarenes
In pharmaceutical and electronic materials research, multi-iodoarenes have been synthesized using a templated C–H bond-breaking approach with biphenyl as a feedstock. These iodoarenes are precursors for key materials in various high-impact industries (Martínez-Martínez et al., 2017).
Polyimides Based on Bis(p-aminophenoxy)biphenyls
Biphenyl unit-containing diamines, derived from this compound, have been used to synthesize polyimides. These polyimides, exhibiting good solubility and thermal properties, are potential candidates for applications in advanced materials (Hsiao, Yang, & Lin, 1995).
Safety and Hazards
“4,4’-Bis(bromomethyl)biphenyl” is considered hazardous . It is stable under normal temperatures and pressures, but incompatible with strong oxidizing agents . Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide . It is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Aquatic Chronic 1, and Skin Corr. 1B .
Propiedades
IUPAC Name |
1-(bromomethyl)-4-[4-(bromomethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUGRILXVBKBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347417 | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20248-86-6 | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Bis(bromomethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4,4'-Bis(bromomethyl)biphenyl used in synthesizing polymers, and how do the resulting polymers self-assemble?
A1: this compound acts as an electrophile in polymerization reactions. It reacts with nucleophilic groups, such as phenols or pyridines, through an etherification or alkylation reaction, respectively, forming the polymer backbone. [] For example, reacting this compound with monomers containing either linear side chains or bulky dendritic side groups yields m-linked aromatic polymers. [] Interestingly, the polymer's self-assembly is influenced by the side group's structure. Linear side chains result in an unfolded zigzag conformation forming a lamellar structure. In contrast, bulky dendritic side groups induce a helical polymer conformation, leading to a 2-D tetragonal structure through microphase separation and π-π stacking interactions. []
Q2: Can this compound be used to create macrocyclic structures with metals?
A2: Yes, this compound can be used in a multi-step process to create metallamacrocycles. First, it reacts with 4'-(4-pyridyl)-2,2':6',2''-terpyridine (pytpy) to create a bis(N-alkylated) product. This product can then be reacted with iron(II) salts to form the desired ferramacrocycle. []
Q3: What is a recent application of this compound in material science?
A3: this compound serves as a key precursor in synthesizing crystalline viologen-based porous ionic polymers (VIPs). [] Reacting it with 4,4′-bipyridine via the Menshutkin reaction creates these VIPs, which possess in situ formed dicationic viologens, halogen anions, and hydrogen-bonded water molecules. [] The crystalline and porous nature of these VIPs, confirmed through techniques like powder X-ray diffraction and nitrogen sorption, contributes to their function as efficient heterogeneous catalysts for CO2 fixation. []
Q4: Are there any analytical techniques used to characterize materials synthesized with this compound?
A4: Numerous analytical techniques are used to characterize materials synthesized with this compound. For polymers, Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn) and polydispersity index (PDI). [] Small-angle X-ray scattering (SAXS) measurements can reveal information about the polymer's structure, such as whether it forms a lamellar or tetragonal structure. [] Transmission electron microscopy (TEM) can further confirm the structural organization and provide insights into the morphology of the self-assembled structures. [] For porous materials, powder X-ray diffraction confirms crystallinity, while nitrogen sorption analysis provides information on the material's porosity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



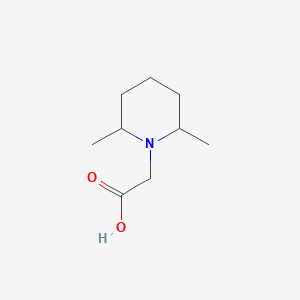

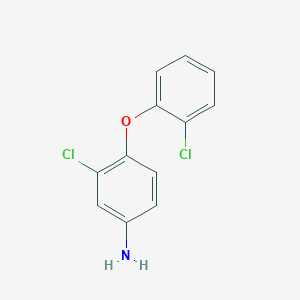

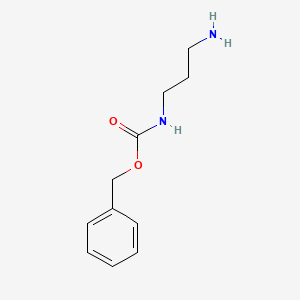
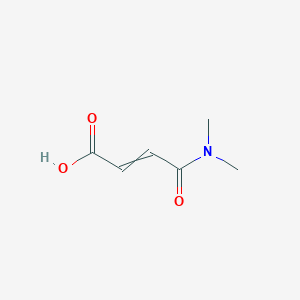




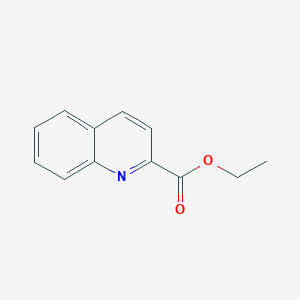
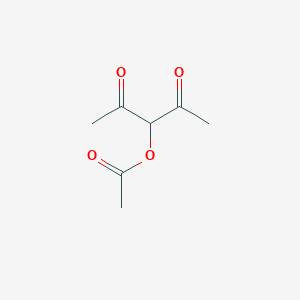

![4-amino-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1330855.png)